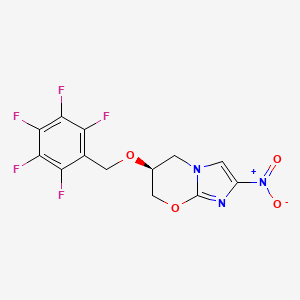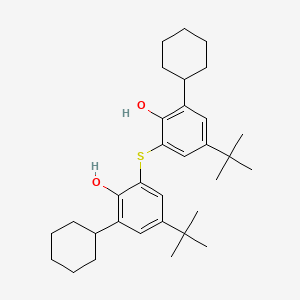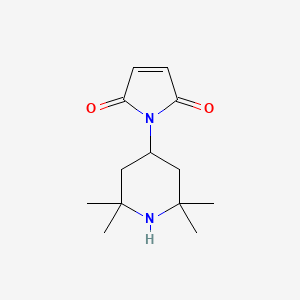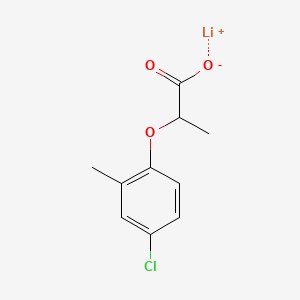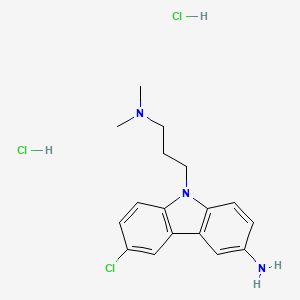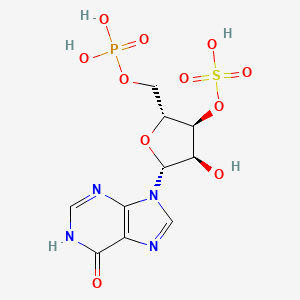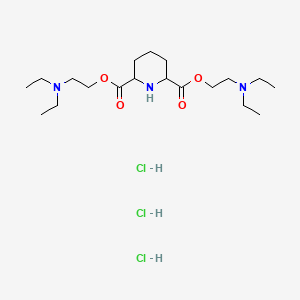
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes piperidine and diethylaminoethyl ester groups, making it a valuable subject of study in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride typically involves the esterification of 2,6-piperidinedicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the trihydrochloride salt in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups facilitate binding to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarboxylic acid: Known for its role in coordination chemistry and as a biomarker for certain diseases.
2,5-Pyridinedicarboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Pyridinedicarboxylic acid: Employed in the production of dyes and pigments.
Uniqueness
2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride stands out due to its dual ester groups, which enhance its reactivity and binding capabilities. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets .
Eigenschaften
CAS-Nummer |
95945-98-5 |
|---|---|
Molekularformel |
C19H40Cl3N3O4 |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
bis[2-(diethylamino)ethyl] piperidine-2,6-dicarboxylate;trihydrochloride |
InChI |
InChI=1S/C19H37N3O4.3ClH/c1-5-21(6-2)12-14-25-18(23)16-10-9-11-17(20-16)19(24)26-15-13-22(7-3)8-4;;;/h16-17,20H,5-15H2,1-4H3;3*1H |
InChI-Schlüssel |
BFBWFTHVZDWHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1CCCC(N1)C(=O)OCCN(CC)CC.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




